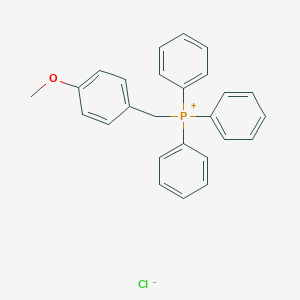

(4-Methoxybenzyl)triphenylphosphonium chloride

Description

Properties

IUPAC Name |

(4-methoxyphenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24OP.ClH/c1-27-23-19-17-22(18-20-23)21-28(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXBNCFNXOFWLR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3462-97-3, 18583-41-0 | |

| Record name | (4-Methoxybenzyl)triphenylphosphonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3462-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methoxybenzyl)triphenylphosphonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphonium, [(4-methoxyphenyl)methyl]triphenyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Methoxybenzyl)triphenylphosphonium chloride: Synthesis, Properties, and Applications

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxybenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt that serves as a vital reagent in modern organic synthesis. Its primary role is as a precursor to the corresponding phosphonium ylide, a key component in the Wittig reaction for the formation of alkenes from aldehydes and ketones.[1][2][3] The presence of the electron-donating methoxy group on the benzyl ring influences the reactivity and stability of the resulting ylide, making this reagent particularly useful for specific synthetic transformations.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering valuable insights for researchers in academia and the pharmaceutical industry.

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[1][4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₆H₂₄ClOP | [1][5] |

| Molecular Weight | 418.89 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | [1][4] |

| Melting Point | 235–240 °C (decomposes) | [1][4] |

| Solubility | Soluble in polar solvents like water and ethanol; slightly soluble in water; more soluble in organic solvents like ethanol and acetone. | [1][4] |

| Storage | Store in a cool, dry, well-ventilated place, away from moisture and strong oxidizing agents. | [4][6][7] |

Synthesis of this compound

The most prevalent and traditional method for synthesizing this compound is through the quaternization of triphenylphosphine with 4-methoxybenzyl chloride.[1] This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the phosphorus atom of triphenylphosphine acts as the nucleophile.

Reaction Mechanism

The synthesis proceeds via a direct displacement of the chloride ion from 4-methoxybenzyl chloride by the lone pair of electrons on the phosphorus atom of triphenylphosphine. The electron-donating para-methoxy group can facilitate this reaction by stabilizing the partial positive charge that develops on the benzylic carbon in the transition state.

Caption: General synthesis of this compound.

Experimental Protocol: Traditional Alkylation

A common laboratory-scale procedure involves the following steps:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in a suitable anhydrous solvent such as toluene or acetone.[1][8]

-

Addition of Reagent: Add 4-methoxybenzyl chloride (1.0-1.1 equivalents) to the solution. The use of a slight excess of the benzyl chloride can help ensure complete consumption of the more expensive triphenylphosphine.

-

Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours.[8] Reaction progress can be monitored by the precipitation of the phosphonium salt from the solvent.

-

Workup and Purification: After cooling to room temperature, the solid product is collected by vacuum filtration. The crude product is then washed with a non-polar solvent like diethyl ether or petroleum ether to remove any unreacted starting materials.[1] Further purification can be achieved by recrystallization from a solvent system such as ethanol/water to yield the pure phosphonium salt.[1]

Alternative Synthetic Approaches

While traditional alkylation is robust, other methods have been explored:

-

Photoredox-Catalyzed Synthesis: An alternative approach utilizes photoredox catalysis with an iridium-based catalyst under blue LED irradiation.[1] This method offers a milder reaction pathway.

-

One-Step Synthesis from Alcohols: Efficient methods have been developed for the synthesis of triphenylphosphonium salts directly from benzyl alcohols using trimethylsilyl bromide (TMSBr) and triphenylphosphine.[9]

Purification Strategies

Achieving high purity of this compound is crucial for its successful application in subsequent reactions. Common purification techniques include:

-

Washing with Ether: This is effective for removing unreacted 4-methoxybenzyl chloride.[1]

-

Recrystallization: Crystallization from solvent mixtures like ethanol/water can significantly enhance purity by removing residual triphenylphosphine oxide.[1]

-

Resin Treatment: The use of Merrifield's peptide resin can bind triphenylphosphine byproducts, thereby increasing the purity of the final product.[1]

Spectroscopic Characterization

The structure and purity of this compound are typically confirmed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the triphenylphosphonium group and the 4-methoxybenzyl group, as well as the methylene protons adjacent to the phosphorus atom and the methoxy protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for all the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H bonds of the aromatic rings, the C-O bond of the methoxy group, and the P-C bond.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cation.

Applications in Organic Synthesis: The Wittig Reaction

The primary application of this compound is as a precursor for the corresponding ylide in the Wittig reaction.[1][3] This reaction is a powerful tool for the synthesis of alkenes with high regio- and stereoselectivity.

Ylide Formation and the Wittig Reaction Mechanism

The phosphonium salt is deprotonated by a strong base, such as n-butyllithium, sodium hydride, or potassium tert-butoxide, to generate the phosphonium ylide.[2][10] This ylide then reacts with an aldehyde or ketone to form a four-membered ring intermediate called an oxaphosphetane, which subsequently decomposes to yield the desired alkene and triphenylphosphine oxide.[2][3]

Caption: Workflow of the Wittig reaction.

The electron-donating methoxy group on the benzyl ring makes the corresponding ylide more reactive (less stabilized) compared to ylides bearing electron-withdrawing groups. This generally leads to the formation of the Z-alkene as the major product when reacted with aldehydes.[11]

Safety and Handling

This compound is an irritant to the eyes, skin, and respiratory system.[12][13] It is also moisture-sensitive.[4][13] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][12] All manipulations should be carried out in a well-ventilated fume hood.[6]

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized as a precursor for the Wittig reaction. Its synthesis via the quaternization of triphenylphosphine is a well-established and efficient process. The presence of the methoxy group imparts specific reactivity to the corresponding ylide, influencing the stereochemical outcome of the Wittig reaction. A thorough understanding of its synthesis, properties, and handling is essential for its effective and safe use in research and development, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients.

References

-

This compound - ChemBK. (2024-04-10). Retrieved from [Link]

-

(4-methoxybenzyl)triphenylphosphoniumChloride - Industrial Chemicals. (n.d.). Retrieved from [Link]

-

This compound - SAFETY DATA SHEET. (2021-12-25). Retrieved from [Link]

-

Unlocking Organic Synthesis: The Versatility of Methoxymethyl Triphenylphosphonium Chloride - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved from [Link]

-

This compound, 97% 10 g | Buy Online. (n.d.). Retrieved from [Link]

-

This compound | C26H24ClOP - PubChem. (n.d.). Retrieved from [Link]

-

Methoxymethylenetriphenylphosphorane. (n.d.). In Wikipedia. Retrieved from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Wittig reagents. (n.d.). In Wikipedia. Retrieved from [Link]

-

Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry. (n.d.). Retrieved from [Link]

-

Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis Andrew M. Boldt - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

- Synthesis method of (methoxymethyl)triphenyl phosphorus chloride - Google Patents. (n.d.).

-

20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

-

Photo-Redox Activated Drug Delivery Systems Operating Under Two Photon Excitation in the Near-IR - Supporting Information. (n.d.). Retrieved from [Link]

-

What are the best ways to get wittig reagent (phosphorane ylide) and wittig reaction? (2017-02-02). Retrieved from [Link]

-

Wittig Reaction - Chemistry LibreTexts. (2023-01-22). Retrieved from [Link]

-

Mastering Organic Synthesis with 4-Methoxybenzyl Chloride. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Common Conditions. (n.d.). Retrieved from [Link]

-

Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine - MDPI. (2022-03-22). Retrieved from [Link]

-

Fig. S15 13 C NMR of FTIR spectra of 1-benzyl-4-methoxyphenyl-1 H... - ResearchGate. (n.d.). Retrieved from [Link]

-

Spectroscopy Techniques - RSSL. (n.d.). Retrieved from [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. (n.d.). Retrieved from [Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PubMed. (n.d.). Retrieved from [Link]

-

SCHEME 4.9 General Reaction Mechanism of Triphenylphosphine (179) with... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. (n.d.). Retrieved from [Link]

Sources

- 1. This compound | 18583-41-0 | Benchchem [benchchem.com]

- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Buy this compound at Affordable Price, Reagent Grade Chemical [forecastchemicals.com]

- 5. This compound, 97% 10 g | Request for Quote [thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound CAS#: 3462-97-3 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 10. Wittig reagents - Wikipedia [en.wikipedia.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. chembk.com [chembk.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

(4-Methoxybenzyl)triphenylphosphonium chloride CAS number 3462-97-3

An In-depth Technical Guide to (4-Methoxybenzyl)triphenylphosphonium chloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 3462-97-3), a pivotal reagent in modern organic synthesis. Primarily utilized as a precursor to a stabilized phosphorus ylide, this compound is instrumental in the Wittig reaction for the stereoselective synthesis of alkenes. This document delves into its physicochemical properties, synthesis, mechanism of action, and detailed experimental protocols. It is intended for researchers, chemists, and drug development professionals who seek to leverage this reagent's unique reactivity, which is significantly influenced by the electron-donating 4-methoxybenzyl moiety, in the construction of complex molecular architectures.

Introduction: The Strategic Role of a Stabilized Wittig Reagent

This compound is a quaternary phosphonium salt that has become a cornerstone reagent for the synthesis of alkenes from carbonyl compounds via the Wittig reaction.[1][2] Its structure, featuring a lipophilic triphenylphosphonium cation, facilitates accumulation in mitochondria, opening avenues for its use as a carrier for mitochondrial-targeted therapeutics in medicinal chemistry.[1]

The defining feature of this reagent is the p-methoxy substituent on the benzyl group. This group exerts a significant electronic influence on the corresponding phosphorus ylide. As an electron-donating group, it stabilizes the ylide intermediate, modulating its reactivity and often leading to higher efficiency and selectivity in olefination reactions compared to unsubstituted or electron-withdrawn analogues.[1] This guide will explore the causality behind these effects and provide practical insights for its application in the laboratory.

Physicochemical Properties & Characterization

This compound is typically supplied as a stable, white to off-white or cream-colored crystalline solid.[1][2][3] Its key properties are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 3462-97-3 | [4][5] |

| Molecular Formula | C₂₆H₂₄ClOP | [4][5] |

| Molecular Weight | 418.89 g/mol | [1][2] |

| Appearance | White to off-white/cream crystalline powder | [1][2][3] |

| Melting Point | 235-240 °C (decomposes) | [2][6] |

| Solubility | Soluble in organic solvents like DMSO and ethanol; slightly soluble in water. | [1][2] |

| Purity | Typically ≥96-98% | [2][5] |

Characterization is routinely performed using standard spectroscopic methods. ¹H and ³¹P NMR spectroscopy are particularly informative for confirming structural integrity and purity.[7][8]

Synthesis of the Phosphonium Salt

The most common and direct route to this compound is the quaternization of triphenylphosphine via an Sₙ2 reaction with 4-methoxybenzyl chloride.[1] This method is efficient and scalable.

Causality in Synthesis: Key Parameter Selection

-

Solvent Choice: While benzene has been used historically, anhydrous acetone is a preferable solvent as it significantly reduces toxicity while maintaining high yields (86-88%).[1] The polarity of acetone is sufficient to facilitate the Sₙ2 reaction between the neutral nucleophile (triphenylphosphine) and the alkyl halide.

-

Stoichiometry: A slight excess of 4-methoxybenzyl chloride (e.g., 2.0–2.4 equivalents) is often used to ensure complete consumption of the valuable triphenylphosphine.[1]

-

Temperature Control: A staged heating profile (e.g., 3 hours at 36–38°C followed by 3 hours at 46–48°C) ensures a controlled reaction rate, minimizing potential side reactions and promoting the formation of a crystalline product that can be easily isolated.[1]

-

Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is crucial to prevent the oxidation of triphenylphosphine to triphenylphosphine oxide, a common impurity.

Representative Synthetic Protocol

-

To a reaction vessel under a nitrogen atmosphere, add triphenylphosphine (1.0 eq) and anhydrous acetone (5–8 eq).

-

Stir the mixture to dissolve the triphenylphosphine.

-

Add 4-methoxybenzyl chloride (2.0–2.4 eq) to the solution.

-

Heat the reaction mixture to 36–38°C and maintain for 3 hours.

-

Increase the temperature to 46–48°C and stir for an additional 3 hours. The product will precipitate as a white solid.

-

Cool the mixture to room temperature and isolate the solid product by filtration.

-

Wash the filter cake with anhydrous diethyl ether (3x) to remove unreacted starting materials and impurities.

-

Dry the resulting white solid under vacuum to yield this compound.[1]

The Core Application: The Wittig Reaction Mechanism & Execution

The primary utility of this compound is its role as a precursor to the corresponding phosphorus ylide, the key intermediate in the Wittig reaction.

Mechanism of Action: From Salt to Alkene

The Wittig reaction proceeds via a well-established two-step sequence:

-

Ylide Formation: The phosphonium salt is deprotonated at the carbon adjacent to the phosphorus atom using a strong base. The positive charge on the phosphorus atom increases the acidity of the benzylic protons, enabling their removal. Common bases for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium methoxide.[1][9] The resulting species is a phosphorus ylide, a neutral molecule best represented as a resonance hybrid of a ylide and an ylene (phosphorane) form. The electron-donating 4-methoxy group enhances the stability of this ylide.[1]

-

Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbon of an aldehyde or ketone. This initially forms a betaine intermediate, which rapidly undergoes ring closure to a four-membered oxaphosphetane. This intermediate is unstable and spontaneously decomposes to yield the final alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Caption: The Wittig reaction mechanism.

Field-Proven Experimental Protocol: A General Workflow

This protocol provides a self-validating system for a typical Wittig reaction. The color change upon ylide formation provides a visual confirmation of a successful deprotonation step.

Caption: Experimental workflow for a Wittig reaction.

Step-by-Step Methodology:

-

Preparation: Add this compound (1.1 eq) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar. Seal the flask with septa and purge with dry nitrogen or argon.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) via syringe to create a suspension.[1] Cool the flask to 0 °C in an ice bath.

-

Ylide Formation: While stirring vigorously, add a solution of potassium tert-butoxide (1.0 eq) in THF or sodium hydride (1.1 eq) portion-wise. A distinct color change (typically to orange or deep red) should occur, indicating the formation of the ylide. Stir the mixture at 0 °C for 30-60 minutes.

-

Carbonyl Reaction: Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours. Monitor the consumption of the carbonyl compound by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product, a mixture of the desired alkene and triphenylphosphine oxide, is typically purified by flash column chromatography.

Applications in Complex Synthesis

The reliability of the ylide derived from this compound makes it a valuable tool in multi-step synthesis. It has been employed in the preparation of biologically active molecules, including novel inhibitors of blood coagulation factor Xa and various pharmaceuticals designed to prevent antiplatelet aggregation.[10][] Its utility extends to the synthesis of natural products and other complex organic scaffolds where mild and reliable olefination is required.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is non-negotiable.

-

Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[12][13] It is classified as a skin and serious eye irritant and may cause respiratory irritation.[12][14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 standards, and a lab coat.[12]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: The compound is moisture-sensitive.[13][14] Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][14]

Conclusion

This compound is more than a standard Wittig salt; it is a specialized reagent whose electronic properties are fine-tuned for enhanced stability and efficiency. The electron-donating methoxy group provides a distinct advantage in the formation and reactivity of the corresponding ylide. This guide has provided the core technical knowledge, from synthesis to application and safety, empowering researchers to confidently and effectively utilize this versatile compound in their synthetic endeavors.

References

-

ChemBK. This compound. Available at: [Link]

-

Industrial Chemicals. (4-methoxybenzyl)triphenylphosphoniumChloride. Available at: [Link]

-

Fisher Scientific. This compound - SAFETY DATA SHEET. Available at: [Link]

-

Odinity. Wittig Synthesis of Alkenes. (2013). Available at: [Link]

-

University of Manitoba. 31 P{ 1 H} NMR Spectrum of Benzyltriphenylphosphonium Chloride in CDCl 3. Available at: [Link]

Sources

- 1. This compound | 18583-41-0 | Benchchem [benchchem.com]

- 2. Buy this compound at Affordable Price, Reagent Grade Chemical [forecastchemicals.com]

- 3. This compound, 97% 10 g | Request for Quote [thermofisher.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. scbt.com [scbt.com]

- 6. 3462-97-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound(3462-97-3) 1H NMR [m.chemicalbook.com]

- 8. P-31 NMR Spectrum [acadiau.ca]

- 9. odinity.com [odinity.com]

- 10. This compound CAS#: 3462-97-3 [m.chemicalbook.com]

- 12. fishersci.se [fishersci.se]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

(4-Methoxybenzyl)triphenylphosphonium chloride molecular weight and formula

An In-Depth Technical Guide to (4-Methoxybenzyl)triphenylphosphonium chloride for Advanced Organic Synthesis

Authored by: A Senior Application Scientist

Introduction

This compound is a quaternary phosphonium salt that serves as a cornerstone reagent in modern organic synthesis. Its primary utility lies in its role as a precursor to a phosphorus ylide for the Wittig reaction, an indispensable method for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2][3] The presence of the electron-donating methoxy group on the benzyl moiety confers specific reactivity and stability to the corresponding ylide, making it a reagent of choice for the synthesis of various complex organic molecules, including natural products and pharmaceuticals.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, mechanism of action, detailed application protocols, and critical safety considerations, offering field-proven insights to ensure successful and safe implementation in the laboratory.

Core Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. This compound is typically supplied as a stable, white to off-white crystalline solid.[1][2][4] However, variations in reported physical constants, such as the melting point, exist in the literature, likely due to differences in purity and crystalline form. The key is to source high-purity material and, if necessary, perform characterization prior to use.

The compound exhibits solubility in polar organic solvents such as ethanol and acetone and is slightly soluble in water.[2] This solubility profile is a critical consideration when designing reaction conditions, particularly for the in situ generation of the ylide.

Below is a summary of its key properties:

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₄ClOP | [1][2][4][5][6] |

| Molecular Weight | 418.89 g/mol | [1][2][6] |

| CAS Number | 3462-97-3 | [6][7] |

| Appearance | White to off-white crystalline powder | [1][2][4] |

| Melting Point | 235-240°C (decomposes) | [2] |

| Solubility | Slightly soluble in water; soluble in ethanol, acetone | [1][2] |

Synthesis and Mechanism of Action

Synthesis of the Phosphonium Salt

The most direct and widely adopted method for synthesizing this compound is through the quaternization of triphenylphosphine. This is a classic Sₙ2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride.

The choice of solvent is critical for both safety and yield. While historically performed in solvents like benzene, modern protocols advocate for the use of anhydrous acetone.[1] This substitution significantly reduces the toxicity of the procedure (LD50 of acetone is 5,800 mg/kg vs. 44 mg/kg for benzene) while maintaining excellent yields of 86–88%.[1]

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of the phosphonium salt.

Mechanism of Action: The Wittig Reaction

The power of this compound lies in its deprotonation to form a phosphorus ylide, the key nucleophile in the Wittig reaction.[1] The ylide is an electrically neutral species with adjacent positive and negative charges. The methoxy group on the benzyl ring is electron-donating, which helps to stabilize the adjacent carbanion of the ylide, thereby influencing its reactivity and the stereochemical outcome of the reaction.

The Wittig reaction mechanism proceeds via a two-step sequence:

-

Ylide Formation: The phosphonium salt is treated with a strong base to abstract the acidic proton from the carbon adjacent to the phosphorus atom.

-

Olefin Formation: The nucleophilic ylide attacks the carbonyl carbon of an aldehyde or ketone, forming a betaine intermediate. This intermediate rapidly collapses to a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[8]

Wittig Reaction Mechanism Diagram

Caption: The two-stage mechanism of the Wittig Reaction.

Experimental Protocol: Wittig Olefination

This protocol describes a general procedure for the synthesis of an alkene using this compound and an aldehyde. The choice of base and solvent is crucial and depends on the stability of the ylide and the reactivity of the carbonyl compound. For stabilized ylides like the one derived from our reagent, milder bases can often be employed.

Objective: To synthesize an alkene via the Wittig reaction.

Materials:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.0 - 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Base (e.g., n-Butyllithium, Sodium Hydride, or Potassium tert-butoxide) (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for extraction (e.g., diethyl ether, ethyl acetate) and chromatography

Step-by-Step Methodology

-

Preparation of the Ylide (In Situ):

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Add anhydrous THF via syringe. Stir the resulting suspension at room temperature.

-

Cool the flask to the appropriate temperature for base addition (e.g., -78°C for n-BuLi, 0°C for NaH). Causality: Low temperatures are used with highly reactive organolithium bases to control the exothermic deprotonation and prevent side reactions.

-

Slowly add the base (1.0 eq) dropwise to the suspension. The solution will typically turn a deep color (often orange or red), indicating the formation of the ylide.

-

Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete ylide formation.

-

-

Reaction with Carbonyl Compound:

-

Dissolve the aldehyde or ketone (1.0 - 1.2 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask.

-

Add the carbonyl solution dropwise via syringe to the ylide solution at the same low temperature. Causality: Slow addition of the electrophile minimizes side reactions and helps control the reaction temperature.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether).

-

Wash the organic layer sequentially with water and then brine. Trustworthiness: These washes remove inorganic salts and water-soluble impurities, which is a self-validating step for isolating the desired organic product.

-

Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the product using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

-

Safety and Handling

This compound is a chemical reagent that requires careful handling to minimize risk. It is classified as an irritant and is harmful if ingested or inhaled.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles compliant with EN166 or OSHA standards, and chemical-resistant gloves.[7][9]

-

Handling: Handle the solid in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[9][10] Avoid contact with skin and eyes.[9] Ensure eyewash stations and safety showers are readily accessible.[11]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] The compound is moisture-sensitive, and exposure to humidity can affect its reactivity.[10] Storage under an inert atmosphere is recommended for long-term stability.

-

First Aid:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[9][10]

-

Skin Contact: Wash off immediately with soap and plenty of water.[9][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and get medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10]

Conclusion

This compound is a versatile and powerful reagent for the synthesis of alkenes. Its predictable reactivity, facilitated by the stabilizing methoxy group, makes it a valuable tool in the arsenal of the synthetic organic chemist. By understanding its fundamental properties, adhering to validated protocols, and observing strict safety measures, researchers can effectively leverage this compound to construct complex molecular architectures with precision and efficiency.

References

-

This compound - ChemBK. (n.d.). Retrieved from [Link]

-

(4-methoxybenzyl)triphenylphosphoniumChloride. (n.d.). Industrial Chemicals. Retrieved from [Link]

-

This compound | C26H24ClOP. (n.d.). PubChem. Retrieved from [Link]

- Synthesis method of (methoxymethyl)triphenyl phosphorus chloride. (2017). Google Patents.

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]

-

Boldt, A. M. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]

-

The Wittig Reaction: Preparation of trans-4,4'-bpe. (n.d.). Retrieved from [Link]

-

Solvent Free Wittig Reactions. (n.d.). Retrieved from [Link]

-

Wittig Reaction - Wittig Reagents (in situ). (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. (2013). Retrieved from [Link]

Sources

- 1. This compound | 18583-41-0 | Benchchem [benchchem.com]

- 2. Buy this compound at Affordable Price, Reagent Grade Chemical [forecastchemicals.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | C26H24ClOP | CID 2773651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

The Wittig Reaction Unleashed: A Technical Guide to the Mechanism of Action of (4-Methoxybenzyl)triphenylphosphonium chloride

Introduction: The Strategic Advantage of a Stabilized Ylide Precursor

In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2][3] The choice of the phosphonium salt precursor is paramount, as it dictates the reactivity and stereochemical outcome of the reaction. (4-Methoxybenzyl)triphenylphosphonium chloride is a key reagent in this context, serving as a precursor to a stabilized ylide. The presence of the electron-donating methoxy group at the para position of the benzyl ring plays a crucial role in delocalizing the negative charge of the resulting ylide, thereby increasing its stability.[3] This stability has profound implications for the reaction mechanism, favoring the formation of the thermodynamically more stable (E)-alkene with high selectivity.[1][3]

This in-depth technical guide will elucidate the mechanism of action of this compound, from the initial deprotonation to form the ylide, through the intricacies of the Wittig reaction, to the final formation of the alkene. We will explore the causal relationship between the electronic nature of the phosphonium salt and the stereochemical outcome of the reaction, providing field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of the Nucleophile - Formation of the (4-Methoxybenzyl)triphenylphosphorane Ylide

The journey of this compound as a Wittig reagent begins with its conversion into the corresponding phosphorus ylide, (4-methoxybenzylidene)triphenylphosphorane. This transformation is a classic acid-base reaction where a strong base is employed to abstract a proton from the carbon atom adjacent to the positively charged phosphorus atom.[4]

The acidity of this proton is significantly enhanced by the strong electron-withdrawing inductive effect of the adjacent triphenylphosphonium group. The resulting carbanion is further stabilized by resonance, including d-orbital participation from phosphorus, and crucially, by the delocalization of the negative charge into the aromatic ring, a delocalization that is enhanced by the para-methoxy group.

Experimental Protocol: In Situ Generation of (4-Methoxybenzylidene)triphenylphosphorane

The ylide is typically generated in situ and used immediately in the subsequent reaction with a carbonyl compound.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Strong base (e.g., Sodium hydride (NaH), Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Under an inert atmosphere, suspend this compound (1.0 equivalent) in the chosen anhydrous solvent in a flame-dried flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (1.0-1.2 equivalents) portion-wise to the suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The formation of the ylide is often accompanied by a distinct color change.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Phosphorus ylides are strong bases and will be protonated and decomposed by water.[4]

-

Inert Atmosphere: While stabilized ylides are less reactive than their unstabilized counterparts, an inert atmosphere is still recommended to prevent potential side reactions with atmospheric oxygen and moisture.

-

Choice of Base: The pKa of the phosphonium salt dictates the required base strength. For stabilized ylides, weaker bases like sodium methoxide can be effective, whereas unstabilized ylides often require stronger bases like n-butyllithium.[3]

-

In Situ Generation: The reactive nature of the ylide makes its isolation impractical for most applications. Generating it in the presence of the carbonyl compound or adding the carbonyl shortly after ylide formation ensures efficient trapping.

Caption: The Wittig reaction mechanism.

Stereoselectivity: The Decisive Role of Ylide Stability

The high (E)-selectivity observed with the this compound derived ylide is a direct consequence of its stability. [1][3]

-

Reversible Oxaphosphetane Formation: Because the stabilized ylide is less reactive than an unstabilized ylide, the initial cycloaddition to form the oxaphosphetane is reversible. [5]* Thermodynamic Control: This reversibility allows for an equilibrium to be established between the cis and trans diastereomers of the oxaphosphetane. The trans-oxaphosphetane, which leads to the (E)-alkene, is sterically less hindered and therefore thermodynamically more stable. Over time, the equilibrium shifts towards this more stable intermediate.

-

Irreversible Decomposition: The subsequent decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is irreversible. Thus, the stereochemistry of the final alkene product is determined by the predominant diastereomer of the oxaphosphetane at equilibrium.

In contrast, for unstabilized ylides, the initial cycloaddition is rapid and irreversible, leading to the kinetically controlled formation of the cis-oxaphosphetane and subsequently the (Z)-alkene.

Diagram of Stereochemical Control:

Caption: Stereochemical pathways for stabilized vs. unstabilized ylides.

Part 3: Practical Application and Data

The theoretical underpinnings of the Wittig reaction using this compound are borne out in its practical application for the synthesis of various stilbene derivatives and other alkenes.

Experimental Protocol: Synthesis of (E)-4-Methoxy-4'-nitrostilbene

This protocol provides a representative example of a Wittig reaction using the ylide derived from this compound.

Materials:

-

This compound

-

Sodium methoxide

-

4-Nitrobenzaldehyde

-

Anhydrous Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Procedure:

-

In a round-bottom flask under an inert atmosphere, suspend this compound (1.2 equivalents) in anhydrous DMF.

-

Add sodium methoxide (1.2 equivalents) and stir the mixture at room temperature for 1 hour to generate the ylide.

-

Add 4-nitrobenzaldehyde (1.0 equivalent) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from ethanol to yield (E)-4-methoxy-4'-nitrostilbene.

Data Summary:

| Reactants | Product | Yield (%) | E/Z Ratio |

| This compound + 4-Nitrobenzaldehyde | (E)-4-Methoxy-4'-nitrostilbene | >85 | >95:5 |

| This compound + Benzaldehyde | (E)-4-Methoxystilbene | >90 | >95:5 |

| This compound + p-Anisaldehyde | (E)-4,4'-Dimethoxystilbene | >90 | >98:2 |

Note: Yields and E/Z ratios are representative and can vary based on specific reaction conditions and purification methods.

Conclusion

This compound is a valuable and reliable reagent for the synthesis of (E)-alkenes via the Wittig reaction. Its mechanism of action is a testament to the principles of physical organic chemistry, where the electronic stabilization of a key reactive intermediate, the phosphorus ylide, dictates the stereochemical outcome of the reaction. By understanding the causal relationships between the reagent's structure, the reaction mechanism, and the final product, researchers can strategically employ this reagent to achieve high yields and excellent stereoselectivity in the synthesis of complex molecules, a critical aspect in the field of drug development and materials science.

References

-

Wittig reaction - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

3 Syntheses - 3.1 Synthesis of Stilbene Derivatives - Refubium. (n.d.). Retrieved January 3, 2026, from [Link]

-

6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved January 3, 2026, from [Link]

-

A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.). Retrieved January 3, 2026, from [Link]

-

The Wittig Reaction. (n.d.). Retrieved January 3, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 3, 2026, from [Link]

-

Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]

-

Yield and stereochemical results of Wittig reactions in THF using... - ResearchGate. (n.d.). Retrieved January 3, 2026, from [Link]

-

The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved January 3, 2026, from [Link]

-

Wittig Reaction | Chem-Station Int. Ed. (2024, April 6). Retrieved January 3, 2026, from [Link]

-

The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 3, 2026, from [Link]

-

Reactivity and Selectivity in the Wittig Reaction: A Computational Study - ResearchGate. (2025, August 6). Retrieved January 3, 2026, from [Link]

-

CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION - CDN. (2013, March 21). Retrieved January 3, 2026, from [Link]

-

On the origin of high E selectivity in the Wittig reaction of stabilized ylides: importance of dipole-dipole interactions - PubMed. (n.d.). Retrieved January 3, 2026, from [Link]

-

-

Wittig Reaction - Web Pages. (n.d.). Retrieved January 3, 2026, from [Link]

-

Sources

An In-depth Technical Guide to the Stability and Storage of (4-Methoxybenzyl)triphenylphosphonium chloride

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for (4-Methoxybenzyl)triphenylphosphonium chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the long-term integrity and reliability of this critical Wittig reagent.

Introduction: The Role of this compound in Synthesis

This compound, a key phosphonium salt, is widely utilized in organic synthesis, most notably as a precursor to the corresponding ylide for the Wittig reaction.[1][2] This reaction is a cornerstone of synthetic chemistry, enabling the creation of carbon-carbon double bonds with high regioselectivity. The presence of the electron-donating 4-methoxy group on the benzyl ring plays a crucial role in stabilizing the ylide intermediate, thereby influencing the reactivity and efficiency of the subsequent olefination.[2] Given its pivotal role, maintaining the chemical integrity of the phosphonium salt is paramount to achieving reproducible and successful synthetic outcomes.

Chemical Identity and Core Properties

A foundational understanding of the compound's properties is essential for its proper handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₄ClOP | [3][4] |

| Molecular Weight | 418.9 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~235-244 °C (decomposes) | [1][3] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone | [1] |

The Critical Factor: Moisture Sensitivity and Degradation Pathways

The single most critical factor governing the stability of this compound is its sensitivity to moisture.[3][4][5] The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6] This initiates degradation pathways that can compromise the reagent's purity and performance.

Primary Degradation Mechanism: Hydrolysis

Exposure to water or moist air is the primary condition to avoid.[3][4] The presence of moisture can lead to the slow hydrolysis of the phosphonium salt. While the P-C bonds are generally stable, prolonged exposure to water, especially at elevated temperatures or under non-neutral pH, can lead to decomposition. A potential degradation pathway involves the hydrolysis of the methoxy group under acidic conditions or the overall decomposition of the phosphonium salt structure in humid environments.[2]

The hazardous decomposition products upon thermal degradation include toxic and irritating gases such as carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and oxides of phosphorus.[3][4][6]

Caption: Key factors leading to the degradation of this compound.

Recommended Storage and Handling Protocols

To ensure a shelf life of up to 2 years and maintain the reagent's efficacy, a strict adherence to proper storage and handling procedures is non-negotiable.[1]

Core Storage Conditions

The universally recommended storage protocol is to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place .[1][3][4]

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Cool place; some sources suggest refrigeration (~4°C) | Minimizes thermal degradation and slows hygroscopic action. | [3][6] |

| Atmosphere | Dry; under inert gas (e.g., Nitrogen, Argon) for long-term storage | Prevents contact with atmospheric moisture, the primary degradation trigger. | [3][4][6] |

| Container | Tightly closed/sealed original container | Prevents ingress of moisture and air. | [1][3] |

| Light Exposure | Away from direct sunlight | Prevents potential light-induced degradation. |

Handling and Personal Protective Equipment (PPE)

As a laboratory chemical, this compound presents several hazards. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[3][5]

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[4][5]

-

Eye Protection: Wear chemical safety goggles or glasses.[3]

-

Hand Protection: Use appropriate chemical-resistant gloves.[3]

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[3]

-

Hygiene: Wash hands thoroughly after handling.[4]

Caption: Recommended workflow for the safe storage and handling of the reagent.

Experimental Protocol: Purity Assessment by Wittig Reaction Test

A self-validating system for ensuring reagent integrity involves periodic performance checks. A simple, small-scale Wittig reaction can serve as an effective quality control test to confirm the viability of a stored batch of this compound.

Objective: To verify the reactivity of the phosphonium salt by performing a test reaction with a standard aldehyde (e.g., benzaldehyde) and observing the formation of the corresponding alkene product.

Materials:

-

This compound (from storage)

-

Anhydrous Tetrahydrofuran (THF)

-

Strong base (e.g., n-Butyllithium, Sodium Hydride)

-

Benzaldehyde

-

Reaction vial, magnetic stirrer, syringes

-

TLC plate, developing chamber, and appropriate solvent system (e.g., Hexane/Ethyl Acetate)

-

UV lamp

Methodology:

-

Preparation (Inert Atmosphere): Dry a small reaction vial under flame or in an oven and allow it to cool under a stream of nitrogen or argon.

-

Reagent Addition: Add a pre-weighed amount of this compound to the vial.

-

Solvent Addition: Add anhydrous THF via syringe to dissolve the salt.

-

Ylide Formation: Cool the solution in an ice bath. Slowly add one equivalent of a strong base (e.g., n-BuLi). The formation of the ylide is often indicated by a distinct color change (typically to orange or deep red). Stir for 30-60 minutes at this temperature.

-

Reaction with Aldehyde: Slowly add one equivalent of benzaldehyde to the ylide solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Spot the initial aldehyde and the reaction mixture.

-

Analysis: A successful reaction is indicated by the consumption of the benzaldehyde spot and the appearance of a new, less polar spot corresponding to the alkene product (4-methoxystilbene). The triphenylphosphine oxide byproduct will also be visible on the TLC plate.

Interpretation of Results:

-

High Reactivity: Rapid consumption of benzaldehyde and clear formation of the product spot indicates a high-quality, stable reagent.

-

Sluggish or No Reaction: If the reaction is slow or fails to proceed, it is a strong indicator that the phosphonium salt has degraded due to improper storage, primarily moisture exposure.

Conclusion: Upholding Synthesis Integrity

The stability of this compound is fundamentally dependent on rigorous moisture exclusion. By implementing the storage and handling protocols detailed in this guide—namely, maintaining the reagent in a cool, dry environment within a tightly sealed container—researchers can ensure its long-term viability and the reproducibility of their synthetic endeavors. Regular performance verification through a simple test reaction provides an essential layer of quality control, safeguarding against the use of compromised material and upholding the integrity of the experimental outcome.

References

-

Fisher Scientific. (2023, October 4). SAFETY DATA SHEET: this compound. Retrieved from Fisher Scientific.[3]

-

Acros Organics. (2021, December 25). This compound - SAFETY DATA SHEET. Retrieved from Fisher Scientific.[4]

-

Merck Millipore. (n.d.). 4-Methoxybenzyltriphenylphosphonium chloride MSDS - 840161. Retrieved from Merck.[7]

-

Industrial Chemicals. (n.d.). (4-methoxybenzyl)triphenylphosphoniumChloride. Retrieved from Industrial Chemicals.[1]

-

Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: (4-Methoxybenzyl)triphenylphosphoniumchloride. Retrieved from Thermo Fisher Scientific.[5]

-

Fisher Scientific UK. (n.d.). This compound SDS. Retrieved from SDS Manager.[8]

-

Aldrich. (2025, November 6). SAFETY DATA SHEET: (methoxymethyl)triphenylphosphonium chloride. Retrieved from a safety data sheet provider.

-

Tokyo Chemical Industry Co., Ltd. (2025, October 16). SAFETY DATA SHEET: 4-Methoxybenzyl Chloride (stabilized with Amylene). Retrieved from TCI Chemicals.[9]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from organic-chemistry.org.[10]

-

ChemicalBook. (n.d.). (Methoxymethyl)triphenylphosphonium chloride(4009-98-7). Retrieved from ChemicalBook.[6]

-

TCI Chemicals. (n.d.). SAFETY DATA SHEET: (3-Methoxybenzyl)triphenylphosphonium Chloride. Retrieved from TCI Chemicals.[11]

-

Benchchem. (n.d.). This compound | 18583-41-0. Retrieved from Benchchem.[2]

-

Wikipedia. (n.d.). Wittig reagents. Retrieved from Wikipedia.[12]

-

PubChem - NIH. (n.d.). This compound. Retrieved from PubChem.[13]

Sources

- 1. Buy this compound at Affordable Price, Reagent Grade Chemical [forecastchemicals.com]

- 2. This compound | 18583-41-0 | Benchchem [benchchem.com]

- 3. fishersci.se [fishersci.se]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. (Methoxymethyl)triphenylphosphonium chloride(4009-98-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. This compound SDS - Preuzmite i pretplatite se na ažuriranja [sdsmanager.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Wittig reagents - Wikipedia [en.wikipedia.org]

- 13. This compound | C26H24ClOP | CID 2773651 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hazards and Safety Precautions for (4-Methoxybenzyl)triphenylphosphonium chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Methoxybenzyl)triphenylphosphonium chloride is a versatile phosphonium salt widely employed as a reagent in organic synthesis, most notably in the Wittig reaction for the formation of alkenes[1][2]. Its utility in the synthesis of complex molecules, including intermediates for pharmaceuticals, makes it a common reagent in both academic and industrial laboratories[3]. However, its chemical reactivity is matched by a distinct hazard profile that necessitates rigorous safety protocols. This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions to ensure its safe handling, storage, and disposal. The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin; it is also known to cause serious skin and eye irritation and may lead to respiratory irritation[4][5][6]. Adherence to the protocols detailed herein is critical for minimizing risk and ensuring a safe laboratory environment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is foundational to anticipating its behavior and implementing appropriate safety measures. This compound is a white to off-white crystalline solid[1][2]. A critical property for handling and storage is its sensitivity to moisture[5][6].

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 3462-97-3 | [4][5][6][7] |

| Molecular Formula | C₂₆H₂₄ClOP | [4][5][6][7] |

| Molecular Weight | 418.89 g/mol | [2][5] |

| Appearance | White to off-white/cream crystalline powder | [1][2][7] |

| Melting Point | 244 °C / 471.2 °F[4] (decomposes around 235-240 °C[2]) | [2][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO[1][2]. | [1][2] |

| Stability | Stable under normal conditions, but is moisture sensitive[5][6]. | [5][6] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[4][8]. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Information synthesized from multiple safety data sheets[4][5][6].

Safe Handling and Exposure Control

Given the compound's hazard profile, a systematic approach to exposure control is mandatory. The "Hierarchy of Controls" is a fundamental principle in industrial hygiene that provides a framework for mitigating risks.

Caption: Hierarchy of Controls applied to laboratory use of the compound.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to the fine dust of this compound is through robust engineering controls.

-

Ventilation: All weighing and handling of the solid material must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust particles. Ensure the ventilation system provides adequate airflow and is regularly maintained[4][5].

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled[4][5].

Personal Protective Equipment (PPE): Essential for Direct Contact

While engineering controls reduce ambient exposure, PPE is crucial for preventing direct contact.

-

Eye and Face Protection: Wear chemical safety goggles that conform to European Standard EN166 or OSHA's regulations in 29 CFR 1910.133[4]. A face shield may be required for operations with a higher risk of splashing or dust generation.

-

Skin Protection:

-

Gloves: Wear appropriate chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or holes before use. Follow the manufacturer's instructions regarding breakthrough time and dispose of contaminated gloves properly[5][6].

-

Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact[5][9].

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter[4].

Detailed Handling Protocol

Objective: To safely handle and weigh this compound for experimental use.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Verify the location and functionality of the nearest eyewash station and safety shower.

-

Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

-

-

Handling:

-

Retrieve the container from its storage location, keeping it tightly sealed.

-

Conduct all manipulations within the fume hood.

-

Avoid actions that generate dust, such as scraping or vigorous shaking. Use a spatula to carefully transfer the solid.

-

Weigh the desired amount into a suitable, sealed container.

-

-

Post-Handling:

-

Tightly reseal the main container immediately after use.

-

Clean any minor spills within the fume hood immediately using dry methods (see Section 5.2).

-

Decontaminate the spatula and weighing vessel.

-

Remove gloves using a technique that avoids skin contamination and dispose of them in the designated waste stream.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][5][10].

-

Storage and Stability

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Conditions: Store in a dry, cool, and well-ventilated area[2][4]. The compound is moisture-sensitive, so it is imperative to keep the container tightly closed to prevent degradation and reaction with atmospheric moisture[5][6].

-

Incompatibilities: Store away from strong oxidizing agents, as these materials can lead to vigorous and potentially hazardous reactions[4][5].

-

Hazardous Decomposition: In the event of a fire or thermal decomposition, the compound can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and oxides of phosphorus[4][5].

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is crucial.

Caption: Workflow for emergency response to chemical exposure.

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or is not breathing, seek immediate medical attention[4][6].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, get medical advice/attention[4][6].

-

Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention[4][6].

-

Ingestion: If swallowed, rinse the mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. Do not induce vomiting[4][6][10].

Spill and Leak Containment Protocol

Objective: To safely clean up a minor spill of solid this compound.

-

Evacuate & Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated (if safe to do so).

-

PPE: Wear appropriate PPE, including a respirator, chemical goggles, gloves, and protective clothing.

-

Containment: Prevent the spread of dust. Do not use water to clean up, as the material is moisture-sensitive.

-

Clean-up:

-

Decontamination: Once the solid is collected, decontaminate the area with a suitable solvent (following lab-specific SOPs) and wipe clean.

-

Disposal: Dispose of the container with the spilled material and any contaminated cleaning materials as hazardous waste according to local, state, and federal regulations[4].

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or chemical foam. Avoid using a solid water stream as it may scatter and spread the fire[5][6].

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products[4][5].

References

-

SAFETY DATA SHEET - this compound. (2023-10-04). Fisher Scientific. [Link]

-

This compound - ChemBK. (2024-04-10). ChemBK. [Link]

-

(4-methoxybenzyl)triphenylphosphoniumChloride - Industrial Chemicals. (2023-01-01). Industrial Chemicals. [Link]

-

SAFETY DATA SHEET - (4-Methoxybenzyl)triphenylphosphoniumchloride. (2025-09-05). Thermo Fisher Scientific. [Link]

-

This compound SDS. Fisher Scientific UK. [Link]

-

(Methoxymethyl)triphenylphosphonium chloride - Szabo-Scandic. Szabo-Scandic. [Link]

-

GHS Classification Summary (Rev.8, 2019) - PubChem. National Institutes of Health. [Link]

Sources

- 1. This compound | 18583-41-0 | Benchchem [benchchem.com]

- 2. Buy this compound at Affordable Price, Reagent Grade Chemical [forecastchemicals.com]

- 3. This compound CAS#: 3462-97-3 [m.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.se [fishersci.se]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. chembk.com [chembk.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. szabo-scandic.com [szabo-scandic.com]

A Guide to the Spectral Characteristics of (4-Methoxybenzyl)triphenylphosphonium chloride

Introduction: The Importance of Spectral Characterization

(4-Methoxybenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt with the chemical formula C₂₆H₂₄ClOP.[1] Its primary application lies in its role as a precursor to a phosphorus ylide, a crucial component in the Wittig reaction for the synthesis of alkenes from carbonyl compounds. The presence of the electron-donating methoxy group on the benzyl ring can influence the reactivity of the corresponding ylide.

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such reagents. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide will delve into the expected spectral features of this compound, providing a detailed interpretation of its anticipated ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on the known data for benzyltriphenylphosphonium chloride and the expected electronic effects of the 4-methoxy substituent.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the triphenylphosphonium moiety, the benzyl group, and the methoxy group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of aromatic rings.

Experimental Protocol for ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid strong solvent signals that may obscure the analyte's peaks.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field, which is essential for high-resolution spectra.

-

Acquisition Parameters: Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm). A pulse angle of 90° is commonly used for quantitative measurements, while a smaller angle (e.g., 30°) can be used for faster acquisition. The relaxation delay should be set to at least 5 times the longest T₁ relaxation time of the protons to ensure full relaxation and accurate integration.

-

Data Processing: After data acquisition, perform a Fourier transform to convert the free induction decay (FID) into a frequency-domain spectrum. Phase and baseline corrections are then applied to obtain a clean spectrum. The spectrum is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.6-7.9 | Multiplet | 15H | Protons of the three phenyl groups on phosphorus | Based on the spectrum of benzyltriphenylphosphonium chloride, these protons appear as a complex multiplet in this region.[2] |

| ~7.0-7.2 | Doublet | 2H | Aromatic protons ortho to the CH₂ group | The electron-donating methoxy group is expected to shift these protons slightly upfield compared to the unsubstituted analog. |

| ~6.8-6.9 | Doublet | 2H | Aromatic protons meta to the CH₂ group | These protons will be shielded by the methoxy group and appear at a higher field. |

| ~5.4 | Doublet | 2H | Benzylic methylene protons (-CH₂-P) | The coupling to the phosphorus atom will split this signal into a doublet. The chemical shift is similar to that observed for benzyltriphenylphosphonium chloride.[2] |

| ~3.8 | Singlet | 3H | Methoxy group protons (-OCH₃) | This is a characteristic chemical shift for a methoxy group attached to an aromatic ring. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. The signals will be influenced by the electronegativity of neighboring atoms and coupling to the phosphorus atom.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: Similar to ¹H NMR, the instrument needs to be tuned and shimmed for the ¹³C frequency.

-

Acquisition Parameters: A wider spectral width (e.g., 0-200 ppm) is necessary. Proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio, resulting in a spectrum of singlets.

-

Data Processing: Fourier transformation, phasing, and baseline correction are performed as with ¹H NMR. The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~160 | C-OCH₃ | The carbon attached to the electron-donating methoxy group will be significantly deshielded. |

| ~135 | C-para (P-Ph) | Based on data for benzyltriphenylphosphonium chloride.[1] |

| ~134 (d) | C-ortho (P-Ph) | Coupled to phosphorus.[1] |

| ~130 (d) | C-meta (P-Ph) | Coupled to phosphorus.[1] |

| ~131 | C-ortho (benzyl) | Deshielded by the adjacent CH₂-P group. |

| ~118 (d) | C-ipso (P-Ph) | Directly attached to phosphorus, showing a large coupling constant.[1] |

| ~114 | C-meta (benzyl) | Shielded by the methoxy group. |

| ~115 | C-ipso (benzyl) | The ipso-carbon of the benzyl ring. |

| ~55 | -OCH₃ | Characteristic chemical shift for a methoxy carbon. |

| ~30 (d) | -CH₂-P | The benzylic carbon directly attached to phosphorus, exhibiting a significant coupling constant.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings, the C-H bonds, the P-C bond, and the C-O bond of the methoxy group.

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 3100-3000 | Medium | Aromatic C-H stretching | Characteristic for C-H bonds on a benzene ring. |

| 3000-2850 | Medium | Aliphatic C-H stretching | From the benzylic methylene and methoxy groups. |

| ~1600, ~1500, ~1450 | Strong-Medium | Aromatic C=C stretching | Multiple bands are characteristic of the phenyl rings. |